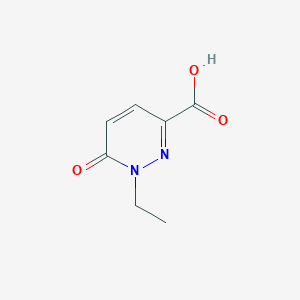

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, closely related to 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, involves various strategies, including novel scaffold synthesis, multi-component reactions, and modifications to incorporate different substituents. For example, a study presented a novel 1,4-dicarbonyl scaffold for synthesizing pyridazines with potential antibacterial properties (Nagawade et al., 2005). Similarly, the application of radicalic ethoxycarbonylation demonstrates another method for synthesizing pyridazine carboxylic acid esters, highlighting the versatility in synthetic approaches for related compounds (Heinisch & Lötsch, 1985).

Molecular Structure Analysis

The molecular structure of 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its derivatives plays a crucial role in their chemical behavior and properties. For instance, the structural characterization of pyridazine derivatives is essential for understanding their reactivity and potential as antibacterial agents. Techniques such as NMR, mass spectrometry, and IR spectroscopy are typically employed to confirm the structures of synthesized compounds, as demonstrated in several studies (Ravinesh Mishra et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving pyridazine derivatives are diverse, including cycloadditions, alkylations, and multi-component reactions that lead to a wide range of functionalized compounds. These reactions are crucial for the development of compounds with potential applications in various fields, including medicinal chemistry. For example, the synthesis of hydrazine derivatives from 1-Ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid illustrates the versatility of pyridazine derivatives in chemical synthesis (Ziegler et al., 1988).

Physical Properties Analysis

The physical properties of 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. Understanding these properties is essential for their practical application in synthesis and for predicting their behavior in various environments.

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are determined by their molecular framework and substituents. These properties are critical for their functionality and potential applications in creating new chemical entities with desired biological or physical characteristics.

- Synthesis of antibacterial pyridazine derivatives (Nagawade et al., 2005).

- Radicalic ethoxycarbonylation in pyridazine synthesis (Heinisch & Lötsch, 1985).

- Structural elucidation of pyridazine derivatives (Ravinesh Mishra et al., 2010).

- Versatile chemical reactions of pyridazine derivatives (Ziegler et al., 1988).

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, showcases potential in drug synthesis due to its functional groups, contributing to its versatility in synthesizing a range of chemicals and medical materials. Its application in cancer treatment and as a precursor for various drug derivatives emphasizes its significance in reducing drug synthesis costs and simplifying processes. The conversion of LEV into medicinally active functional groups like indole and pyridazine underlines its utility in pharmaceutical intermediate synthesis (Zhang et al., 2021).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay highlights the diverse antioxidant capacity of compounds, including the potential for specific reactions like coupling adduct formation. This assay, among others, offers insights into the antioxidant mechanisms of various compounds, possibly including derivatives of 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Such assays are instrumental in determining the antioxidant potential of new compounds in scientific research (Ilyasov et al., 2020).

Biologically Oriented Synthesis of Hetero Derivatives

The synthesis of hetero derivatives of 1,3,4-oxadiazoles, including potentially 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives, showcases the importance of biologically oriented synthesis in developing new pharmaceuticals. These derivatives demonstrate significant antitumor, antifungal, and antibacterial activities, underlining the potential of 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the synthesis of bioactive compounds (Karpenko et al., 2020).

Lactic Acid as a Precursor for Green Chemistry

Lactic acid serves as a precursor for synthesizing a variety of chemicals, including 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives. This highlights the role of lactic acid in green chemistry, offering a sustainable approach to producing value-added chemicals through biotechnological routes (Gao et al., 2011).

Synthesis and Biological Activity of 1-Indanones

The synthesis of 1-indanones, which could potentially include the structural framework of 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, demonstrates the broad range of biological activities associated with such compounds. Their antiviral, anti-inflammatory, and anticancer properties, among others, make them attractive targets for drug development and highlight the utility of 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in medicinal chemistry (Turek et al., 2017).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-ethyl-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGQZFBTZKRELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)